REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[O:19]1[CH2:24][CH2:23]OCC1>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([CH:23]1[C:24](=[O:19])[CH2:10][CH2:2][CH2:3][C:4]1=[O:6])=[O:6]
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
25.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was stripped off with the exclusion of moisture on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the oily residue there were added at 0° C
|
Type
|
ADDITION
|
Details
|
19.7 g of 1,3-cyclohexanedione in 250 ml of acetonitrile, and 63.1 ml of triethylamine were then added dropwise at this temperature
|
Type
|
ADDITION
|
Details
|
15.3 ml of acetone cyanohydrin were added
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure on a rotary evaporator
|
Type
|
WASH
|
Details
|
the organic phase was washed with 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the organic phase
|
Type
|
CUSTOM
|
Details
|
precipitated at a pH of 2-3
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
After filtration with suction
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2C(CCCC2=O)=O)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |